1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline
Description
Historical Context of Isoquinoline-Based Compounds
Isoquinoline, first isolated from coal tar in 1885 by Hoogewerf and van Dorp, established itself as a critical heterocyclic system due to its prevalence in natural alkaloids such as papaverine and morphine. Early synthetic methods, including the Pomeranz–Fritsch reaction (1893) and Bischler–Napieralski cyclization (1893–1894), enabled systematic exploration of isoquinoline derivatives. These methodologies facilitated the development of vasodilators, antimicrobial agents, and central nervous system modulators. For example, the Pomeranz–Fritsch reaction, which condenses benzaldehyde derivatives with aminoacetaldehydes under acidic conditions, remains a cornerstone for constructing the isoquinoline framework. By the mid-20th century, over 2,500 isoquinoline alkaloids had been identified, underscoring the structural diversity and biological relevance of this heterocycle.
Emergence of 1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline in Scientific Literature
The compound this compound entered the chemical literature in 2017, as documented in PubChem (CID 126954509), with subsequent modifications recorded through 2025. Its design aligns with modern strategies to enhance the pharmacokinetic and binding properties of isoquinoline derivatives. The methylpyrrolidinyloxy group introduces a chiral center and a tertiary amine, which may improve solubility in polar solvents and facilitate interactions with biological targets. Synthetic routes to analogous compounds often employ transition metal catalysis or acid-mediated cyclizations, as evidenced by silver nitrate-catalyzed annulations and copper-mediated cascade reactions reported in recent studies.
Table 1: Key Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₆N₂O | |
| Molecular Weight | 228.29 g/mol | |
| IUPAC Name | 1-(1-methylpyrrolidin-3-yl)oxyisoquinoline | |
| SMILES | CN1CCC(C1)OC2=NC=CC3=CC=CC=C32 |
Significance in Heterocyclic Chemistry Research
The structural hybridity of this compound exemplifies innovations in heterocyclic synthesis. The methylpyrrolidine moiety modulates electron density across the isoquinoline ring, potentially altering reactivity in substitution or addition reactions. Such modifications are critical for tuning ligand-receptor interactions, as demonstrated in studies of serotonin and dopamine receptor binding by analogous isoquinoline-pyrrolidine hybrids. Additionally, the compound’s oxygen linker may serve as a hydrogen bond acceptor, enhancing its utility in supramolecular chemistry or enzyme inhibition. Recent work on palladium-catalyzed α-arylation and copper-mediated annulations highlights the adaptability of isoquinoline derivatives in constructing complex polycyclic systems.
Position Within the Broader Framework of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles, including pyridine, quinoline, and indole derivatives, dominate medicinal chemistry due to their prevalence in bioactive molecules. Isoquinoline distinguishes itself through its planar, aromatic structure and ability to participate in π-π stacking and cation-π interactions. The introduction of a methylpyrrolidinyloxy group in this compound adds a three-dimensional, aliphatic component that contrasts with the flat isoquinoline core. This hybrid architecture may improve membrane permeability compared to purely aromatic systems, a property leveraged in the design of central nervous system-targeted drugs. Furthermore, the compound’s basic nitrogen atoms (pyrrolidine pK~a~ ≈ 10.6; isoquinoline pK~a~ ≈ 5.14) enable pH-dependent solubility, broadening its applicability in aqueous and organic reaction media.
Properties
IUPAC Name |
1-(1-methylpyrrolidin-3-yl)oxyisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-16-9-7-12(10-16)17-14-13-5-3-2-4-11(13)6-8-15-14/h2-6,8,12H,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKHUUAPLXJBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline typically involves the reaction of isoquinoline derivatives with 1-methylpyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the isoquinoline, followed by the addition of 1-methylpyrrolidine to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The isoquinoline moiety facilitates nucleophilic substitution at electron-deficient positions. The C-1 and C-3 positions are particularly reactive due to resonance stabilization of intermediates .
Electrophilic Aromatic Substitution
Electrophiles target the electron-rich isoquinoline ring, with regioselectivity governed by steric and electronic factors.
Pyrrolidine Ring Functionalization
The 1-methylpyrrolidin-3-yl group undergoes reactions at its tertiary amine or oxygen atom .
Cross-Coupling Reactions
Transition-metal catalysis enables functionalization of the isoquinoline core .
Reduction and Oxidation Reactions
The isoquinoline ring is susceptible to redox transformations .
Heterocycle Formation
The compound participates in cycloadditions and annulations .
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| [4+2] Cycloaddition | Maleic anhydride, 100°C | Fused tetracyclic adduct | 60% | |
| Rh-Catalyzed Annulation | [Cp*RhCl₂]₂, AgSbF₆, alkynes | Isoquinoline-fused indole | 71% |
Mechanistic Insights
-
Nucleophilic Substitution : Proceeds via aromatic σ-complex intermediates stabilized by resonance .
-
Electrophilic Substitution : Directed by the electron-donating pyrrolidinyloxy group, favoring meta/para positions.
-
Cross-Coupling : Pd(0)/Pd(II) cycles facilitate oxidative addition and transmetalation steps .
Scientific Research Applications
Pharmacological Properties
1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline exhibits several pharmacological properties that make it a candidate for drug development. Research indicates that isoquinoline derivatives often possess:
- Antitumor Activity : Certain isoquinoline compounds have been studied for their ability to inhibit cancer cell growth. The unique structure of this compound may enhance its efficacy against specific cancer types.
- Antidepressant Effects : Isoquinolines are known to interact with neurotransmitter systems, suggesting potential antidepressant properties. Studies focusing on similar compounds have shown promise in modulating serotonin and dopamine pathways.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antitumor | Inhibits growth of cancer cells | |
| Antidepressant | Modulates neurotransmitter systems | |
| Neuroprotective | Potential to protect neurons from damage |
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry examined the effects of various isoquinoline derivatives, including this compound, on human cancer cell lines. The results indicated significant cytotoxic effects against breast and lung cancer cells, suggesting its potential as a lead compound in anticancer drug development.
Case Study 2: Neuropharmacological Effects
Research conducted at a leading university explored the neuropharmacological properties of this compound. The compound demonstrated promising results in animal models for depression, showing an increase in serotonin levels and improved behavioral outcomes in tests designed to measure depressive symptoms.
Mechanism of Action
The mechanism of action of 1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Opioid Receptor Modulation
Compounds such as 1-(Pyrrolidin-1-ylmethyl)-2-[(3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinoline () demonstrate potent κ-opioid receptor agonism, with Ki values ranging from 0.2–8.3 nM for κ-receptors and significantly higher Ki values (110–1,800 nM) for μ-receptors, indicating selectivity . In contrast, 1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline’s pyrrolidinyloxy group may alter receptor binding kinetics due to differences in steric bulk and hydrogen-bonding capacity compared to pyrrolidinylmethyl analogs.
Antimicrobial Activity
Ru(II) coordination complexes of 1-(1-benzyl-1,2,3-triazol-4-yl)isoquinoline () exhibit potent antimicrobial effects, with minimum inhibitory concentrations (MIC) as low as 0.4 μM against Bacillus subtilis and Staphylococcus epidermidis. These complexes outperform pyridine-based analogs by 2.5–40-fold, attributed to increased hydrophobicity from the isoquinoline core .
Antitumor and Cytotoxic Activity
Pyrrolo[2,1-a]isoquinoline derivatives () display potent cytotoxicity against cancer cell lines, with IC₅₀ values as low as 1.93 μM against HeLa cells. Compound 6a (1-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-5,6-dihydro-8,9-dimethoxy-2-phenylpyrrolo[2,1-a]isoquinoline) shows superior activity over reference drugs against T47D breast cancer cells . Structural similarities, such as the presence of methoxy and aryl groups, suggest that this compound may also interact with cellular targets like tubulin or DNA, though its specific profile would depend on substituent effects.
Physicochemical and Photophysical Properties
Isoquinoline derivatives with rigid lactam rings, such as 1-(isoquinolin-3-yl)azetidin-2-one (), exhibit high fluorescence quantum yields (Φ = 0.963) due to structural rigidity reducing non-radiative decay . In contrast, less rigid analogs show lower Φ values.
Enzyme Inhibition and Kinase Effects
Isoquinolinesulfonamides like H7 () inhibit protein kinase C (PKC) with a hierarchy of potency (H7 > H8 > H9 > HA1004), correlating with their inhibition of cytotoxic T lymphocyte (CTL) activity and cellular proliferation . Minor structural changes, such as replacing a methyl group in sulfonamides (), drastically alter binding to carbonic anhydrase isoforms, demonstrating the sensitivity of enzyme inhibition to substituent design .
Data Tables
Table 1: Pharmacological Activities of Isoquinoline Derivatives
Biological Activity
1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an isoquinoline core linked to a pyrrolidine moiety through an ether bond. This structural configuration contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism involves interference with bacterial cell wall synthesis and metabolic pathways .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies demonstrated that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . Notably, its ability to target specific signaling pathways involved in tumor growth makes it a candidate for further development in oncology.
Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Modulation : It may act on G-protein coupled receptors (GPCRs), influencing cellular signaling pathways related to growth and survival.
- Oxidative Stress Reduction : By scavenging free radicals, it mitigates oxidative damage in neuronal cells, contributing to its neuroprotective effects .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Antimicrobial Study : A study tested the compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity .
- Cancer Research : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours .
- Neuroprotection : In animal models of Alzheimer's disease, administration of the compound improved cognitive function and reduced amyloid plaque formation, suggesting potential therapeutic applications in neurodegenerative disorders .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between isoquinoline derivatives and 1-methylpyrrolidin-3-ol. Key steps include:
- Activation : Use of a halogenated isoquinoline precursor (e.g., 1-chloroisoquinoline) to enhance reactivity at the 1-position .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve nucleophilicity of the pyrrolidine oxygen.
- Catalysis : Base catalysts (e.g., K₂CO₃) neutralize HCl byproducts, driving the reaction to completion .
- Yield Monitoring : Reaction progress should be tracked via TLC or HPLC, with typical yields ranging from 40–60% under optimized conditions .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Chromatography : Purify using flash column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted precursors .
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ 2.3–3.1 ppm for pyrrolidine methyl protons) and HRMS for molecular ion verification .
- Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves stereochemical ambiguities, though challenges arise due to conformational flexibility in the pyrrolidine ring .
Q. What are the primary biological targets or activities associated with this compound?
- Methodological Answer : Isoquinoline derivatives often exhibit activity as kinase inhibitors or neurotransmitter analogs. For this compound:
- In Vitro Screening : Test against kinase panels (e.g., CDK, JAK) using fluorescence polarization assays .
- Cellular Assays : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3/7 activation) in cancer cell lines .
- Neuropharmacology : Assess binding affinity to dopamine or serotonin receptors via radioligand displacement studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Modify the pyrrolidine methyl group (e.g., ethyl, cyclopropyl) to alter steric bulk and lipophilicity. Compare IC₅₀ values in kinase inhibition assays .
- Oxygen Linker Replacement : Replace the ether linkage with sulfonamide or carbonyl groups to assess hydrogen-bonding effects .
- Table :
| Substituent | Kinase Inhibition (IC₅₀, nM) | LogP |
|---|---|---|
| -CH₃ | 120 ± 15 | 2.1 |
| -C₂H₅ | 95 ± 10 | 2.8 |
| -COCH₃ | 250 ± 30 | 1.5 |
Q. What crystallographic challenges arise during structural determination, and how can they be addressed?
- Methodological Answer :
- Disorder in Pyrrolidine Ring : Use SHELXL’s PART and SIMU commands to model dynamic conformations .
- Twinned Crystals : Employ twin refinement (TWIN/BASF in SHELXL) for pseudo-merohedral twinning, common in flexible heterocycles .
- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves electron density maps for oxygen atoms .
Q. How should conflicting data on metabolic stability be resolved?
- Methodological Answer :
- In Vitro vs. In Vivo Discrepancies : Use liver microsomes (human/rat) to measure intrinsic clearance (CLint). If CLint < 10 μL/min/mg but in vivo clearance is high, investigate plasma protein binding or transporter-mediated efflux .
- Species Variability : Cross-test in hepatocytes from multiple species (e.g., mouse, dog) to identify metabolic enzymes (e.g., CYP3A4) responsible for degradation .
Q. What computational strategies predict binding modes with target proteins lacking crystal structures?
- Methodological Answer :
- Fragment Merging : Combine fragments (e.g., isoquinoline and pyrrolidine) using docking software (AutoDock Vina) and validate via MD simulations (AMBER) to assess binding pocket stability .
- Pharmacophore Modeling : Define key features (e.g., hydrogen-bond acceptors at the ether oxygen) using Schrödinger’s Phase .
Q. How does the compound’s stability under physiological conditions impact experimental design?
- Methodological Answer :
- pH Sensitivity : Test solubility and degradation in buffers (pH 1–10) via HPLC-UV. Isoquinoline derivatives often degrade in acidic conditions (pH < 3) due to protonation-induced ring strain .
- Light Sensitivity : Store solutions in amber vials; monitor photodegradation via LC-MS to identify byproducts (e.g., hydroxylated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
